molecular formula C7H10N2O2 B1417861 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone CAS No. 1177283-64-5

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Cat. No. B1417861
M. Wt: 154.17 g/mol
InChI Key: MESUCFVONCVLJF-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the CAS Number: 1177283-64-5. It has a linear formula of C7 H10 N2 O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a solid substance . It has a molecular weight of 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel pyrazole derivatives, including those related to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone," often involves a series of chemical reactions like addition-cyclization, oxidation, substitution, hydrolysis, and condensation. These compounds' structures are usually confirmed by techniques such as NMR, IR, and X-ray diffraction analysis. For instance, Yuanyuan Liu et al. (2012) synthesized a series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives and confirmed their structures using these methods, showcasing their potential in fungicidal activity (Liu et al., 2012).

Antibacterial and Antifungal Activity

  • Several studies have explored the antimicrobial potential of compounds structurally similar to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone." For example, N. P. Rai et al. (2009) synthesized a series of novel oxadiazoles with demonstrated antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Rai et al., 2009). Similarly, S. Bondock et al. (2011) prepared 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives with significant antibacterial and antifungal properties (Bondock et al., 2011).

Potential in Pain Management and Antitubercular Activity

  • Some pyrazole derivatives exhibit potential in pain management and as antitubercular agents. For instance, J. Díaz et al. (2020) reported the synthesis of a pyrazole derivative, EST64454, as a σ1 receptor antagonist clinical candidate for pain treatment (Díaz et al., 2020). Muralidharan Venugopal et al. (2020) developed a series of compounds for anti-tubercular screening, showing significant potency against Mycobacterium tuberculosis (Venugopal et al., 2020).

Cytotoxicity and Anticancer Properties

  • Research also extends to the cytotoxicity and potential anticancer properties of these compounds. H. Bonacorso et al. (2016) synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity in human leukocytes (Bonacorso et al., 2016).

Safety And Hazards

“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is recommended to handle this compound with care.

properties

IUPAC Name

2-methoxy-1-(2-methylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESUCFVONCVLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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